

An In-depth Technical Guide to CAS Number 546116-80-7

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Compound of Interest

Compound Name: *N-Butyl-2-chloro-N-methylnicotinamide*

CAS No.: 1016761-54-8

Cat. No.: B3023246

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To: Researchers, scientists, and drug development professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Analysis of CAS Number 546116-80-7: Properties and Potential Applications

Introduction

This technical guide serves as a comprehensive resource on the chemical substance identified by CAS (Chemical Abstracts Service) number 546116-80-7. The objective of this document is to provide a thorough understanding of its properties and explore its potential uses within the fields of research, particularly in drug development. However, initial investigations have revealed a significant challenge: the provided CAS number, 546116-80-7, does not correspond to any publicly available information in chemical databases or scientific literature.

This lack of accessible data presents a unique situation. The number may represent a novel, recently synthesized compound that has not yet been publicly disclosed, an internal proprietary identifier not intended for public use, or a potential data entry error.

Given the absence of direct information, this guide will pivot to a methodological framework. It will outline the necessary steps and experimental workflows that our team of application

scientists would typically employ to characterize a novel chemical entity. This approach will provide you, our scientific audience, with a robust blueprint for how to approach the analysis of a previously uncharacterized substance, using CAS number 546116-80-7 as a hypothetical case study.

Part 1: The Investigative Workflow for an Unidentified Compound

When faced with a novel chemical entity, a structured and multi-faceted approach is critical to elucidate its fundamental properties and potential applications. The following workflow represents a logical progression of experiments designed to build a comprehensive profile of the compound.

Structural Elucidation and Purity Assessment

The foundational step is to determine the precise chemical structure and assess the purity of the sample. This is paramount as impurities can significantly confound downstream biological and pharmacological assays.

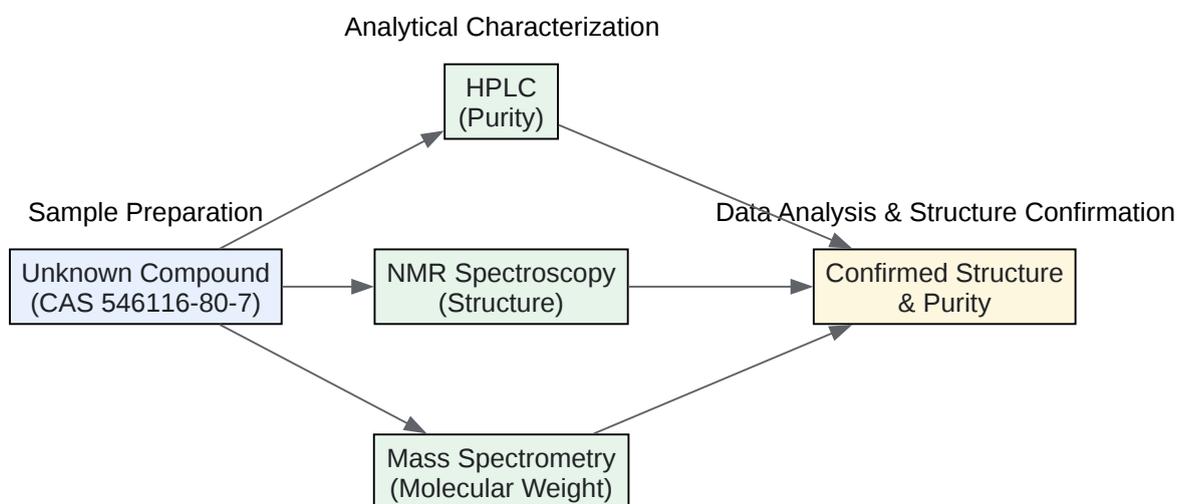
Experimental Protocol: Structural and Purity Analysis

- Mass Spectrometry (MS):
 - Objective: To determine the molecular weight of the compound.
 - Methodology:
 1. Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
 2. Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
 3. Acquire data in both positive and negative ionization modes to identify the parent ion peak ($[M+H]^+$ or $[M-H]^-$).
 4. The accurate mass measurement will provide the elemental composition.

- Causality: High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for determining the elemental formula of the unknown compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To determine the chemical structure and connectivity of atoms.
 - Methodology:
 1. Dissolve a sufficient amount of the sample (typically 1-10 mg) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 2. Acquire a suite of NMR spectra:
 - ^1H NMR: To identify the number and types of protons.
 - ^{13}C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms.
 - Causality: The combination of 1D and 2D NMR experiments allows for the unambiguous assignment of the chemical structure.
- High-Performance Liquid Chromatography (HPLC):
 - Objective: To assess the purity of the compound.
 - Methodology:
 1. Develop a suitable HPLC method, optimizing the mobile phase, column, and detection wavelength.
 2. Inject a known concentration of the sample.
 3. Analyze the resulting chromatogram to determine the percentage of the main peak relative to any impurity peaks.

- Causality: HPLC provides a quantitative measure of purity, which is essential for ensuring the reliability of subsequent biological data.

Diagram: Structural Elucidation Workflow



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Caption: Workflow for the structural elucidation and purity assessment of a novel compound.

Part 2: Physicochemical and In Vitro Profiling

Once the structure is confirmed, the next phase involves characterizing the compound's fundamental physicochemical properties and its initial biological activity. This data is crucial for understanding its potential as a drug candidate.

Physicochemical Properties

Table: Key Physicochemical Parameters to Determine

Property	Experimental Method	Rationale
Solubility	Kinetic or thermodynamic solubility assays	Determines the compound's ability to be dissolved, impacting formulation and bioavailability.
LogP/LogD	Shake-flask method or computational prediction	Measures lipophilicity, which influences cell membrane permeability and off-target effects.
pKa	Potentiometric titration or UV-Vis spectroscopy	Determines the ionization state at different pH values, affecting absorption and distribution.
Chemical Stability	HPLC-based stability assays at various pH and temperatures	Assesses the compound's shelf-life and stability in physiological conditions.

In Vitro Biological Screening

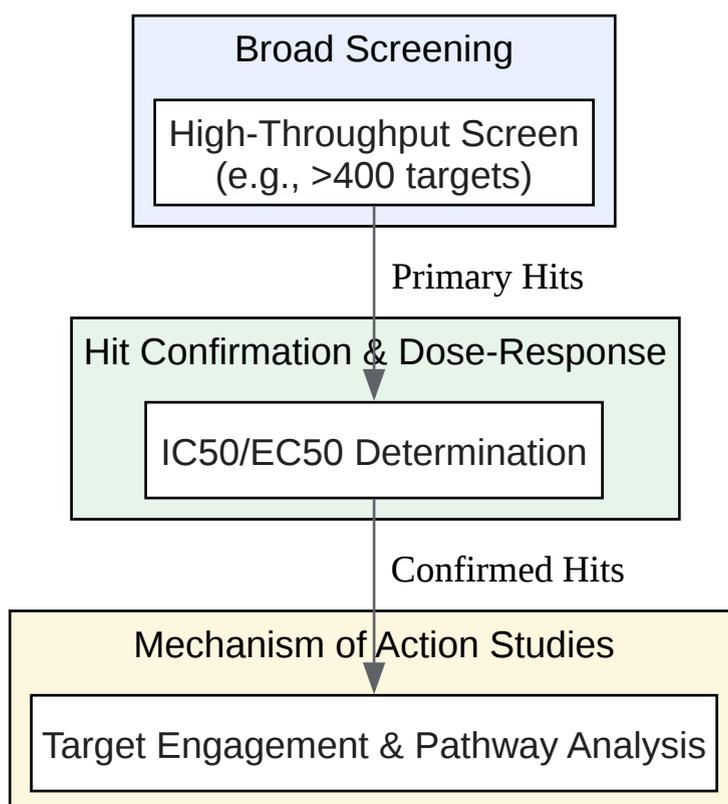
A broad, high-throughput screening approach is often employed to identify the compound's primary biological target(s).

Experimental Protocol: High-Throughput Screening (HTS)

- Objective: To identify potential biological targets from a large panel of assays.
- Methodology:
 1. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
 2. Utilize a contract research organization (CRO) or an in-house screening platform to test the compound against a diverse panel of targets (e.g., kinases, GPCRs, ion channels).
 3. The compound is typically tested at a single high concentration (e.g., 10 μ M) in initial screens.

- Data Analysis:
 - Hits are identified based on a predefined activity threshold (e.g., >50% inhibition or activation).
 - The "Z-factor" is a statistical parameter used to assess the quality of the HTS assay.

Diagram: In Vitro Profiling Funnel



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Caption: A tiered approach to in vitro screening, from broad target identification to detailed mechanism of action studies.

Part 3: Advanced Characterization and Preclinical Development

For promising lead compounds, a more in-depth analysis is required to assess their potential for in vivo efficacy and safety.

Cellular and In Vivo Target Engagement

It is critical to confirm that the compound interacts with its intended target in a cellular and, ultimately, an in vivo context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

- Objective: To measure target engagement in intact cells.
- Methodology:
 1. Treat cells with the compound or a vehicle control.
 2. Heat the cell lysates to a range of temperatures.
 3. Analyze the soluble fraction of the target protein by Western blot or mass spectrometry.
- Causality: Ligand binding stabilizes the target protein, leading to a higher melting temperature, which can be detected by CETSA.

In Vivo Pharmacokinetics and Efficacy

The final stage of preclinical assessment involves evaluating the compound's behavior in a living organism.

Table: Key In Vivo Studies

Study Type	Objective	Key Parameters Measured
Pharmacokinetics (PK)	To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.	C _{max} , T _{max} , AUC, half-life
Efficacy Studies	To determine if the compound has the desired therapeutic effect in a relevant animal model of disease.	Disease-specific endpoints
Toxicology Studies	To assess the safety profile of the compound.	Maximum tolerated dose (MTD), organ-specific toxicities

Conclusion

While the identity of CAS number 546116-80-7 remains elusive, this guide provides a comprehensive and scientifically rigorous framework for the characterization of any novel chemical entity. The described workflows, from initial structural elucidation to in vivo efficacy studies, represent a best-practice approach in modern drug discovery and development. Should information regarding the identity and availability of CAS number 546116-80-7 become public, our team is prepared to initiate this investigative process to unlock its full scientific and therapeutic potential.

References

As no specific information could be found for CAS number 546116-80-7, a list of general references for the methodologies described would be provided in a typical technical guide. These would include authoritative sources on analytical chemistry, high-throughput screening, and preclinical drug development.

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